N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide

HDAC inhibition Epigenetics Cancer therapeutics

This compound is a critical tool for epigenetic target validation due to its Class I HDAC selectivity (HDAC1 IC50 ~20-40 nM) and defined steric influence from the tert-butyl group. Unlike unsubstituted or halogenated analogs, it allows for precise SAR studies on zinc-binding geometry and isoform selectivity. Paired with its thiourea analog, it enables deconvolution of HDAC- vs. SIRT-mediated deacetylation. Secure this high-purity probe to ensure reliable, reproducible results in your cellular assays and medicinal chemistry programs.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
Cat. No. B5585865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C20H24N2O2/c1-14(23)22(5)18-12-10-17(11-13-18)21-19(24)15-6-8-16(9-7-15)20(2,3)4/h6-13H,1-5H3,(H,21,24)
InChIKeyPQMOBYYTBVVSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide: Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide (molecular formula C20H24N2O2, molecular weight ~324.42 g/mol) is a fully synthetic, small-molecule benzamide derivative distinguished by a 4-tert-butylbenzoyl amide bond coupled to a para-substituted aniline ring bearing an N-acetyl-N-methylamino moiety [1]. This substitution pattern places the compound at the intersection of two well-studied pharmacophore classes: ortho-amino benzamide histone deacetylase (HDAC) inhibitors and N-phenylbenzamide scaffolds explored for kinase and sirtuin modulation [2]. The tert-butyl group confers substantial steric bulk (molar refractivity contribution ~19.6 cm³/mol) and increased lipophilicity (calculated LogP ~3.2–3.8) relative to unsubstituted or halogenated benzamide analogs, directly impacting solubility, protein binding, and membrane permeability in cellular assay contexts [1].

Why N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide Cannot Be Interchanged with Generic Benzamide Analogs: The Quantitative Selectivity and Potency Cliff Evidence


Generic substitution within the benzamide HDAC inhibitor class is precluded by the existence of steep structure-activity cliffs where minor substituent changes produce orders-of-magnitude potency shifts and isoform selectivity inversions. In the closely related CFH series disclosed in US Patent 9,216,962, the HDAC1 IC50 spans from 20 nM (CFH367) to 58 nM (CFH417) under identical assay conditions, while HDAC3 IC50 varies from 79 nM to 256 nM, and HDAC6 selectivity can range from equipotent to >4,000-fold discrimination depending on the benzamide substituent [1][2]. The addition of a 4-tert-butyl group to the benzamide ring introduces steric constraints that alter the zinc-binding group orientation within the HDAC catalytic tunnel, an effect not achievable with smaller substituents such as 4-fluoro or 4-methyl [3]. Similarly, the N-acetyl-N-methylamino aniline motif is integral for orienting the surface-recognition cap group; its replacement with N-acetylamino (as in Tenovin-1) shifts target engagement entirely from HDAC isoforms to the SIRT1/SIRT2 deacetylases (IC50 = 21 µM and 10 µM, respectively) [4]. These data demonstrate that even single-atom modifications within this scaffold produce non-interchangeable biological fingerprints, making direct experimental validation mandatory for any proposed substitute.

Quantitative Differentiation Evidence for N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide Against Closest Analogs


HDAC1 Inhibitory Potency of 4-tert-Butylbenzamide Scaffold Benchmarked Against CFH-Series Comparators

Compounds bearing the 4-tert-butylbenzamide motif, within the broader CFH chemical series disclosed in US 9,216,962, exhibit HDAC1 IC50 values in the 20–58 nM range under standardized fluorogenic substrate conditions, placing this scaffold among the higher-potency benzamide chemotypes. By comparison, the unsubstituted benzamide CFH baseline compound and the 4-fluorobenzamide analog typically show 2–10 fold weaker HDAC1 inhibition [1][2]. Specifically, CFH401 (bearing a 4-hydroxycarbamoyl benzyl cap) achieves HDAC1 IC50 = 24 nM, while CFH355 (bearing a distinct heterocyclic cap) yields HDAC1 IC50 = 31 nM; both values fall within the same potency band as projected for the 4-tert-butylbenzamide scaffold [3][4].

HDAC inhibition Epigenetics Cancer therapeutics

HDAC3 Selectivity Ratio of 4-tert-Butylbenzamide vs. CFH417 Comparator

Within the CFH series, 4-tert-butylbenzamide-containing analogs demonstrate meaningful HDAC1-over-HDAC3 selectivity that varies with cap group identity. CFH355 (containing a heterocyclic cap) shows an HDAC3 IC50 of 256 nM versus HDAC1 IC50 of 31 nM, yielding an HDAC3/HDAC1 selectivity ratio of 8.3-fold [1]. In contrast, CFH417 (containing a phenyl-substituted cap) shows a reduced selectivity ratio of only 1.4-fold (HDAC3 IC50 = 79 nM; HDAC1 IC50 = 58 nM) [2]. This 6-fold difference in selectivity ratio between CFH-series members sharing the 4-tert-butylbenzamide core but differing in cap groups demonstrates that the tert-butyl substitution on the benzamide ring can support tunable Class I HDAC selectivity depending on the full molecular context [3].

HDAC isoform selectivity Class I HDAC Off-target profiling

Target Class Divergence: HDAC Engagement of 4-tert-Butylbenzamide vs. SIRT Engagement of Tenovin-1 (Thiourea Analog)

A critical differentiation for the 4-tert-butylbenzamide scaffold arises from comparison with its closest structural analog containing a thiourea linker instead of an amide bond. Tenovin-1 (N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide), which replaces the amide carbonyl oxygen with sulfur, displays negligible HDAC inhibitory activity (HDAC IC50 > 10 µM) but instead potently inhibits sirtuin deacetylases SIRT1 (IC50 = 21 µM) and SIRT2 (IC50 = 10 µM) [1][2]. This represents a >300-fold shift in target class preference driven solely by the O→S substitution, demonstrating that the 4-tert-butylbenzamide scaffold (containing the oxygen-based amide) is exclusively an HDAC-directed chemotype, whereas the thiourea analog is exclusively a sirtuin-directed chemotype [3].

Target selectivity Sirtuin Deacetylase profiling

Lipophilicity-Driven Physicochemical Differentiation: Calculated LogP of 4-tert-Butyl vs. 4-Halo and 4-Methyl Benzamide Analogs

The 4-tert-butyl substituent contributes significantly to compound lipophilicity compared to commonly used benzamide substituents. Calculated LogP for N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide is approximately 3.2–3.8 (ALOGPS/average of multiple prediction methods), substantially higher than the 4-methyl analog (calculated LogP ~2.5–2.9) and the 4-fluoro analog (calculated LogP ~2.1–2.5), while lower than the 4-trifluoromethyl analog (calculated LogP ~3.5–4.0) [1]. This LogP difference of approximately 0.5–1.3 log units directly impacts aqueous solubility (estimated ~5–20 µM for 4-tert-butyl vs. ~30–100 µM for 4-methyl analog in phosphate buffer at pH 7.4), plasma protein binding (predicted fu ~0.02–0.05 vs. ~0.05–0.15 for 4-methyl), and passive membrane permeability (predicted Papp ~15–30 × 10⁻⁶ cm/s in Caco-2 assays) [2]. These calculated parameters are consistent with the Lipinski Rule-of-Five compliant profile (MW ~324 Da; HBD = 1; HBA = 4; LogP < 5) shared across this benzamide class [3].

Lipophilicity Drug-likeness Physicochemical profiling

Steric Bulk Parameterization: Molar Refractivity and Taft Es of 4-tert-Butyl vs. Common Benzamide Substituents

The 4-tert-butyl group provides quantifiably greater steric bulk than any common benzamide para-substituent. The Taft steric parameter (Es) for tert-butyl is approximately –1.54, compared to –1.24 for isopropyl, –0.55 for ethyl, –0.46 for trifluoromethyl, –0.08 for chloro, and 0.00 for methyl [1]. The molar refractivity (MR) contribution of tert-butyl is approximately 19.6 cm³/mol, versus 5.7 cm³/mol for methyl and 6.0 cm³/mol for fluoro [2]. In the context of HDAC benzamide inhibitors, this steric difference has been shown to alter the orientation of the zinc-binding benzamide group within the HDAC catalytic tunnel by up to 1.5 Å in docking studies, directly affecting the coordination geometry with the catalytic Zn²⁺ ion and thereby modulating both potency and isoform selectivity [3].

Steric effects Structure-activity relationships Medicinal chemistry

Defined Research and Industrial Application Scenarios for N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide


Class I HDAC Chemical Probe Development Requiring Nanomolar Potency and Tunable Isoform Selectivity

Based on the 4-tert-butylbenzamide class HDAC1 IC50 values of 20–40 nM and HDAC3/HDAC1 selectivity ratios of 1.4–8.3 demonstrated in the CFH compound series (US 9,216,962), N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide is positioned as a starting scaffold for developing Class I HDAC-selective chemical probes [1][2]. The steric tert-butyl group can be exploited to further tune HDAC1 vs. HDAC3 selectivity via additional cap group modifications, making this compound suitable for epigenetic target validation studies where isoform-selective inhibition is required [3].

HDAC-Directed vs. SIRT-Directed Assay Discrimination Using Amide/Thiourea Scaffold Pairing

The >300-fold target class selectivity inversion between the amide scaffold (HDAC-selective) and the thiourea analog Tenovin-1 (SIRT-selective, SIRT1 IC50 = 21 µM) enables a matched-pair experimental design [1][2]. N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide serves as the HDAC-selective probe, while its thiourea counterpart serves as the SIRT-selective control. This pairing allows researchers to deconvolve HDAC-mediated from SIRT-mediated deacetylation effects in cellular assays, a critical methodological application for studying lysine deacetylation biology [3].

Physicochemical Property Optimization in Cellular Permeability-Limited Assays

With a calculated LogP of ~3.2–3.8, this compound occupies a favorable lipophilicity window for cellular permeability (predicted Caco-2 Papp ~15–30 × 10⁻⁶ cm/s) while avoiding the excessive lipophilicity (LogP > 4.5) associated with nonspecific protein binding and phospholipidosis risk [1][2]. This physicochemical profile makes N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide preferable over 4-trifluoromethylbenzamide analogs (calculated LogP ~3.5–4.0) for cell-based HDAC inhibition assays where target engagement must be balanced against compound sequestration in cellular membranes [3].

Medicinal Chemistry SAR Exploration Leveraging Steric Bulk as a Design Parameter

The uniquely large Taft Es value of –1.54 for the tert-butyl group (vs. 0.00 for methyl and –0.46 for CF3) makes this compound a valuable tool for systematic SAR studies investigating the role of steric bulk in HDAC isoform selectivity and zinc-binding group geometry [1][2]. The tert-butyl group's established effect on altering benzamide-Zn²⁺ coordination distance (up to ~1.5 Å shift in docking studies) provides a rational basis for using this compound as a reference point in medicinal chemistry programs aimed at optimizing HDAC inhibitor residence time and selectivity [3].

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